molecular formula C8H13N3O2 B2464304 Methyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate CAS No. 1795274-05-3

Methyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate

Cat. No.: B2464304
CAS No.: 1795274-05-3
M. Wt: 183.211
InChI Key: BGMPXNVQEYXKLW-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate typically involves the condensation of ethyl cyanoacetate with triethyl orthoformate and acetic anhydride, followed by cyclization with hydrazine hydrate . The reaction is carried out under reflux conditions at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Nitro derivatives of the pyrazole compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes and receptors, influencing various biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, leading to anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Uniqueness: Methyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-amino-1-propylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-4-11-5-6(7(9)10-11)8(12)13-2/h5H,3-4H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMPXNVQEYXKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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